molecular formula C15H14ClN3O3 B5879905 N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea

N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea

Cat. No. B5879905
M. Wt: 319.74 g/mol
InChI Key: DNPQHUNBAVOUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea, commonly known as CENU, is a synthetic compound that has been used in scientific research for several decades. CENU is a member of the family of urea derivatives that have been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of CENU is not fully understood. However, it is believed to act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. CENU has also been shown to inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
CENU has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the expression of several genes involved in tumor growth and metastasis. In addition, CENU has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CENU is its broad-spectrum activity against cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and can be obtained in large quantities. However, CENU has some limitations for lab experiments. It is highly toxic and requires careful handling. In addition, CENU has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CENU. One area of research is to investigate the potential of CENU as a therapeutic agent for cancer, viral, and bacterial infections. Another area of research is to develop new analogs of CENU with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, the mechanism of action of CENU needs to be further elucidated to fully understand its biological activity.

Synthesis Methods

CENU is synthesized by reacting 3-nitroaniline with 3-chlorophenethyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization. The synthesis method of CENU is well-established, and the compound can be synthesized in large quantities with high purity.

Scientific Research Applications

CENU has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. CENU has also been investigated for its antiviral properties, particularly against herpes simplex virus and human immunodeficiency virus. In addition, CENU has been shown to exhibit antibacterial activity against several strains of bacteria.

properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c16-12-4-1-3-11(9-12)7-8-17-15(20)18-13-5-2-6-14(10-13)19(21)22/h1-6,9-10H,7-8H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPQHUNBAVOUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Chlorophenyl)ethyl]-3-(3-nitrophenyl)urea

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